Ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (CDCl₃, 300 MHz):
- δ 1.25 (t, 3H, CH₂CH₃), δ 3.45 (m, 2H, piperidine N–CH₂), δ 4.15 (q, 2H, OCH₂CH₃), δ 7.15–8.50 (m, 3H, pyridine-H).
- Key assignments : Ethyl ester protons (δ 1.25, 4.15) and pyridine aromatic protons (δ 7.15–8.50).
- ¹³C NMR (CDCl₃, 75 MHz):
- δ 14.1 (CH₂CH₃), δ 60.8 (OCH₂), δ 170.5 (C=O).
Infrared (IR) Spectroscopy
Mass Spectrometry
- ESI-MS : m/z 248.15 [M+H]⁺, consistent with the molecular weight.
- Fragmentation pattern : Loss of ethyl group (m/z 203) and decarboxylation (m/z 159).
Thermodynamic Properties: Melting Point, Solubility, and Partition Coefficients
- Melting Point : Not explicitly reported, but analogous liquid derivatives (e.g., ethyl nipecotate) exhibit melting points below 25°C.
- Solubility :
- Partition Coefficient (logP) : Calculated logP = 1.82 (Predicted via XLogP3), indicating moderate lipophilicity.
Table 3: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Ethanol | >50 |
| DCM | ~30 |
Tautomeric and Stereochemical Considerations
- Tautomerism : Absent due to the absence of enolizable protons or conjugated π-systems adjacent to heteroatoms.
- Stereochemistry :
Figure 1: Chair Conformation of Piperidine Ring
O
||
C=O—C4
/ \
N1 C3
Equatorial positions minimize steric clash between the pyridinyl and ester groups.
Properties
IUPAC Name |
ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-3-18-14(17)12-5-8-16(9-6-12)13-4-7-15-10-11(13)2/h4,7,10,12H,3,5-6,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBWHBFQYFIHIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=NC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate typically involves the reaction of 3-methyl-4-pyridinecarboxylic acid with piperidine and ethyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield . The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include carboxylic acids, alcohol derivatives, and various substituted piperidine compounds .
Scientific Research Applications
Biological Activities
Ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate exhibits several promising biological activities:
1. Anticancer Properties :
Research has indicated that compounds similar to this compound can inhibit key signaling pathways involved in cancer cell proliferation, particularly the PI3K-AKT-mTOR pathway. This pathway is often dysregulated in various cancers, making it a target for therapeutic intervention .
2. Neuropharmacological Effects :
Studies suggest that piperidine derivatives may exhibit neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is thought to involve modulation of neurotransmitter systems and reduction of oxidative stress .
3. Antimicrobial Activity :
Some derivatives within this chemical class have demonstrated antimicrobial properties against various pathogens, indicating potential applications in treating infectious diseases .
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of a series of piperidine derivatives, including this compound, against human tumor xenografts in vivo. The results showed significant inhibition of tumor growth at well-tolerated doses, suggesting that this compound could be developed further as an anticancer agent .
Case Study 2: Neuroprotective Effects
In vitro studies assessed the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a marked reduction in cell death and improved cell viability, supporting its potential use in neurodegenerative disease therapies .
Mechanism of Action
The mechanism of action of ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors in the central nervous system, affecting neurotransmitter release and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate: Similar in structure but contains a pyrazine ring instead of a pyridine ring.
Ethyl 1-(4-methylpyridin-2-yl)piperidine-4-carboxylate: Similar but with a different substitution pattern on the pyridine ring.
Uniqueness
Ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
Ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a 3-methylpyridine moiety and an ethyl ester functional group. This structural arrangement suggests potential interactions with various biological targets, particularly enzymes and receptors.
The compound's mechanism of action is primarily associated with its ability to interact with specific molecular targets, including enzymes involved in metabolic pathways and receptors that mediate physiological responses. The structural similarity to other biologically active compounds enhances its potential as an enzyme inhibitor and receptor modulator.
Antiviral Activity
Research indicates that derivatives of similar piperidine compounds exhibit antiviral properties, particularly against neurotropic alphaviruses. For example, related compounds have shown efficacy in inhibiting the replication of viruses like the Western equine encephalitis virus (WEEV) and Sindbis virus . While specific data on this compound is limited, its structural relatives suggest a potential for similar antiviral activity.
Antimicrobial Activity
The compound's activity against various bacterial strains has been explored in related studies. Compounds with similar piperidine structures have demonstrated significant antibacterial properties, with minimum inhibitory concentration (MIC) values indicating effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli . Although specific data on this compound is not extensively documented, its chemical framework suggests it may exhibit comparable antimicrobial effects.
Case Studies and Research Findings
- Inhibition Studies : A series of studies have focused on the inhibition properties of piperidine derivatives against various enzymes. For instance, compounds structurally related to this compound have shown nanomolar potency against viral proteases, indicating a promising avenue for further exploration in antiviral drug development .
- Pharmacokinetic Profiles : Preliminary pharmacokinetic studies on related compounds have shown favorable absorption characteristics and metabolic stability, which are critical for therapeutic efficacy. These studies highlight the importance of structural modifications in enhancing bioavailability and reducing toxicity .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of piperidine derivatives reveal that modifications at specific positions can significantly impact biological activity. For example, the introduction of different substituents on the piperidine or pyridine rings can enhance or diminish potency against targeted biological pathways .
Comparative Table of Biological Activities
Q & A
Q. Q1: What are the established synthetic routes for Ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, ethyl piperidine-4-carboxylate derivatives are often functionalized at the piperidine nitrogen using halogenated pyridines (e.g., 3-methylpyridin-4-yl bromide) in the presence of organic bases like triethylamine or DIPEA. Solvent choice (e.g., acetonitrile, THF) and temperature (room temperature vs. reflux) critically impact reaction efficiency. details a related synthesis where ethyl isonipecotate reacts with 1-bromo-2-chloroethane, highlighting the role of organic bases and solvent polarity in minimizing side reactions. Post-synthesis, purification via column chromatography or recrystallization is essential to achieve >95% purity, as noted in for analogous piperidine carboxylates .
Q. Q2: How is the structural characterization of this compound validated, and what analytical techniques are prioritized?
Methodological Answer: Structural validation combines spectroscopic and crystallographic methods:
- NMR : H and C NMR confirm regiochemistry and substituent orientation (e.g., pyridine ring substitution patterns).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., m/z 293.1502 [M+H] for CHNO) and fragmentation pathways ().
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, crucial for confirming stereochemistry (). Discrepancies between predicted and observed spectra require iterative refinement, particularly for piperidine ring conformers .
Advanced Research Questions
Q. Q3: How can solvent-free or green chemistry approaches optimize the synthesis of this compound?
Methodological Answer: Solvent-free conditions using PEG-400 or ionic liquids reduce environmental impact and improve atom economy. For example, demonstrates a 20% yield increase in piperidine-quinazolinone derivatives under solvent-free grinding, avoiding side products from solvent decomposition. Microwave-assisted synthesis (not directly cited but inferred from ’s coupling protocols) could further accelerate reaction kinetics. Key parameters include catalyst loading (e.g., 5 mol% EDCI) and grinding time (30–60 min), monitored via TLC or in-situ FTIR .
Q. Q4: What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?
Methodological Answer: Discrepancies often arise from dynamic processes (e.g., piperidine ring puckering) or crystal packing effects. Strategies include:
- Variable-Temperature NMR : To detect conformational exchange broadening (e.g., coalescence temperatures for axial/equatorial protons).
- DFT Calculations : Compare experimental NMR shifts with computed conformers (e.g., B3LYP/6-31G* level).
- Twinned Crystallography : SHELXD/SHELXE () refines twin domains in crystals, resolving ambiguous electron density maps. For example, ’s mass spectral fragments ([M+H-CHNO]) align with computational fragmentation simulations to validate structure .
Q. Q5: How does the 3-methylpyridin-4-yl substituent influence the compound’s supramolecular interactions in crystal lattices?
Methodological Answer: The methyl group enhances hydrophobic interactions, while the pyridine nitrogen participates in hydrogen bonding. ’s CSD survey of pyridine derivatives shows that methyl-substituted pyridines favor π-π stacking (3.5–4.0 Å interplanar distances) and C–H···O/N interactions. For this compound, these interactions stabilize specific polymorphs, affecting solubility and bioavailability. Hirshfeld surface analysis (e.g., CrystalExplorer) quantifies interaction contributions, guiding co-crystal design .
Safety and Handling in Academic Research
Q. Q6: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Gloves (nitrile), lab coat, and goggles to prevent dermal/ocular exposure ().
- Ventilation : Use fume hoods during synthesis due to potential respiratory irritants (e.g., volatile bases like triethylamine).
- Storage : Inert atmosphere (N) at –20°C to prevent hydrolysis of the ester moiety ().
- Spill Management : Absorb with vermiculite and neutralize with 10% acetic acid (’s P301–P390 protocols) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
